molecular formula C13H12N4O B10939815 2-(1,3-dimethyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole

2-(1,3-dimethyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B10939815
M. Wt: 240.26 g/mol
InChI Key: LXJJKBPWRYEXQH-UHFFFAOYSA-N
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Description

2-(1,3-dimethyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a pyrazole ring substituted with two methyl groups and a phenyl group attached to an oxadiazole ring. The combination of these rings imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry.

Preparation Methods

The synthesis of 2-(1,3-dimethyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives to form the oxadiazole ring. The pyrazole ring can be introduced through the reaction of 1,3-dimethyl-5-pyrazolone with suitable reagents. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of catalysts, controlled temperatures, and specific solvents .

Chemical Reactions Analysis

2-(1,3-dimethyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups on the pyrazole or oxadiazole rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures

Scientific Research Applications

2-(1,3-dimethyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-dimethyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

2-(1,3-dimethyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

2-(1,3-dimethylpyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C13H12N4O/c1-9-11(8-17(2)16-9)13-15-14-12(18-13)10-6-4-3-5-7-10/h3-8H,1-2H3

InChI Key

LXJJKBPWRYEXQH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=NN=C(O2)C3=CC=CC=C3)C

Origin of Product

United States

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